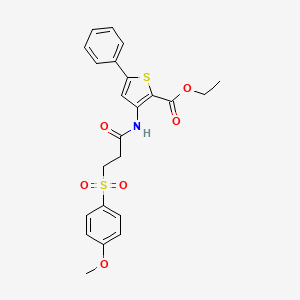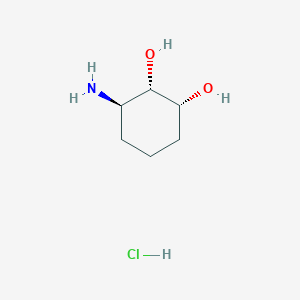![molecular formula C22H19N5O2S2 B2524062 3-((2,5-dimethylphenyl)sulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892746-80-4](/img/structure/B2524062.png)
3-((2,5-dimethylphenyl)sulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3-((2,5-dimethylphenyl)sulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, is a derivative of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine class. These compounds have been studied for their potential biological activities, particularly as serotonin 5-HT6 receptor antagonists. The 5-HT6 receptor is a target for the development of drugs for various central nervous system disorders, including depression, schizophrenia, and Alzheimer's disease. The phenylsulfonyl group and the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core are critical for the activity of these compounds .
Synthesis Analysis
The synthesis of related compounds involves the preparation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines. These compounds are synthesized through a multi-step process that includes the formation of the triazolopyrimidine core, followed by the introduction of the sulfonyl group. The specific details of the synthesis are not provided in the abstracts, but it is likely that similar synthetic strategies could be applied to the compound of interest, with modifications to incorporate the 2,5-dimethylphenyl and m-tolyl groups .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is essential for their biological activity. The phenylsulfonyl group is another important feature that contributes to the binding affinity and selectivity towards the 5-HT6 receptor. The substitution pattern on the phenyl rings, such as the 2,5-dimethyl and m-tolyl groups, may influence the potency and selectivity of the compounds .
Chemical Reactions Analysis
The chemical reactivity of the triazolopyrimidine derivatives is influenced by the functional groups present on the core structure. For instance, the sulfonyl group can be a site for further chemical modifications. The abstracts do not provide specific reactions for the compound of interest, but related compounds have shown reactivity towards various reagents, leading to the formation of sulfonamides and sulfinyl derivatives with potential antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not detailed in the abstracts provided. However, it can be inferred that the presence of the sulfonyl group and the aromatic rings would affect the compound's solubility, stability, and overall physicochemical profile. These properties are crucial for the compound's bioavailability and its ability to interact with biological targets such as the 5-HT6 receptor .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
10-(2,5-dimethylphenyl)sulfonyl-N-(3-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-13-5-4-6-16(11-13)23-20-19-17(9-10-30-19)27-21(24-20)22(25-26-27)31(28,29)18-12-14(2)7-8-15(18)3/h4-12H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNWLSIDOHGFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=C(C=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,5-dimethylphenyl)sulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2523982.png)
![N-(3,4-dichlorophenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2523984.png)
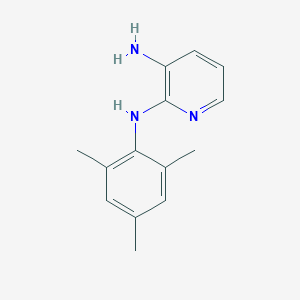
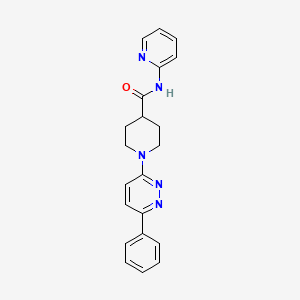
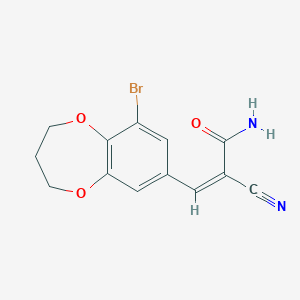
![5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2523989.png)
![1-((3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethan-1-one hydrochloride](/img/structure/B2523990.png)

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2523994.png)
![N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine](/img/structure/B2523996.png)
![N-[2,2-bis(furan-2-yl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2523997.png)
